molecular formula C24H18FNO3S B3952416 3-benzyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

3-benzyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

Cat. No. B3952416
M. Wt: 419.5 g/mol
InChI Key: FRNAWJWCVGJXKY-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione is a synthetic compound that belongs to the class of thiazolidinediones. It is a potential drug candidate for the treatment of various diseases, including diabetes, cancer, and inflammation. The compound has gained significant attention in recent years due to its promising pharmacological properties and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-benzyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that regulates glucose and lipid metabolism, inflammation, and cell differentiation. The activation of PPARγ by the compound leads to the upregulation of genes involved in glucose metabolism, lipid metabolism, and anti-inflammatory response. The compound also inhibits the activity of NF-κB, a transcription factor that regulates inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. The compound improves insulin sensitivity and glucose metabolism by increasing the expression of genes involved in glucose uptake and metabolism. The compound also reduces inflammation and oxidative stress by inhibiting the activity of NF-κB and increasing the expression of anti-inflammatory genes. The compound has also been shown to inhibit tumor growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-benzyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione in lab experiments include its high potency, selectivity, and stability. The compound is also easy to synthesize and purify, making it a suitable candidate for large-scale production. However, the limitations of using the compound in lab experiments include its potential toxicity and side effects. The compound may also interact with other drugs and compounds, leading to unwanted effects.

Future Directions

There are several future directions for the research and development of 3-benzyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione. One direction is to investigate the potential of the compound in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize the synthesis method to obtain higher yields and purity of the compound. The compound can also be modified to improve its pharmacokinetic and pharmacodynamic properties, such as bioavailability and half-life. Finally, the compound can be tested in clinical trials to evaluate its safety and efficacy in humans.

Scientific Research Applications

3-benzyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of diabetes, cancer, and inflammation. In diabetes, the compound has been shown to improve insulin sensitivity and glucose metabolism. In cancer, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation, the compound has been shown to reduce inflammation and oxidative stress.

properties

IUPAC Name

(5Z)-3-benzyl-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO3S/c25-21-9-5-4-8-19(21)16-29-20-12-10-17(11-13-20)14-22-23(27)26(24(28)30-22)15-18-6-2-1-3-7-18/h1-14H,15-16H2/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNAWJWCVGJXKY-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4F)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4F)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione
Reactant of Route 2
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3-benzyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-benzyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

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